molecular formula C17H18O6 B10762090 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- CAS No. 10523-56-5

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy-

Cat. No.: B10762090
CAS No.: 10523-56-5
M. Wt: 318.32 g/mol
InChI Key: ATYUBHYTYSFHCA-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- is a complex organic compound with a unique structure that combines furan and benzopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the furan and benzopyran rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutyl)-9-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 2,3-dihydroxy-3-methylbutyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

10523-56-5

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

4-(2,3-dihydroxy-3-methylbutyl)-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O6/c1-17(2,20)12(18)8-11-9-4-5-13(19)23-15(9)16(21-3)14-10(11)6-7-22-14/h4-7,12,18,20H,8H2,1-3H3

InChI Key

ATYUBHYTYSFHCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)O)O

boiling_point

362.00 to 363.00 °C. @ 760.00 mm Hg

Color/Form

Crystals from ether
Needles (w, ethanol)

melting_point

171 °C

physical_description

Solid

solubility

In water, 65.16 mg/L at 25 °C

Origin of Product

United States

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